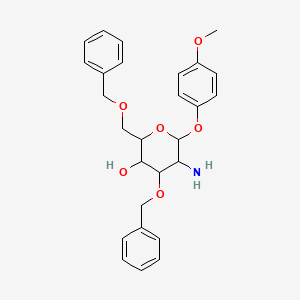

4-Methoxyphenyl 2-amino-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside

CAS No.:

Cat. No.: VC16539136

Molecular Formula: C27H31NO6

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H31NO6 |

|---|---|

| Molecular Weight | 465.5 g/mol |

| IUPAC Name | 5-amino-6-(4-methoxyphenoxy)-4-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-ol |

| Standard InChI | InChI=1S/C27H31NO6/c1-30-21-12-14-22(15-13-21)33-27-24(28)26(32-17-20-10-6-3-7-11-20)25(29)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-27,29H,16-18,28H2,1H3 |

| Standard InChI Key | DFPWFVXGRBQWGQ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a β-D-glucopyranoside backbone with three key modifications:

-

A 4-methoxyphenyl group at the anomeric position, enhancing solubility in organic solvents.

-

Benzyl ether protections at the 3- and 6-hydroxyl groups, which stabilize the sugar ring during synthetic reactions.

-

An amino group at the C2 position, replacing the native hydroxyl group to enable further functionalization.

The molecular formula is C27H31NO6, with a molecular weight of 465.5 g/mol. The benzyl groups contribute to the compound’s lipophilicity, while the amino group provides a reactive site for conjugation or derivatization.

| Property | Value |

|---|---|

| Molecular Formula | C27H31NO6 |

| Molecular Weight | 465.5 g/mol |

| CAS Number | Not explicitly provided |

| Physical Form | Crystalline solid |

| Solubility | Soluble in DMSO, DMF |

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis typically begins with 2-amino-2-deoxy-D-glucose (glucosamine), which undergoes selective benzylation at the 3- and 6-positions using benzyl bromide in the presence of a base such as sodium hydride. The 4-methoxyphenyl group is introduced via glycosylation under Koenigs-Knorr conditions, employing a silver triflate catalyst to ensure β-selectivity .

Key challenges include:

-

Regioselective protection: Avoiding over-benzylation requires precise stoichiometric control.

-

Anomeric configuration: Achieving high β-selectivity demands optimized reaction conditions.

Microwave-Assisted Optimization

Recent advances utilize microwave irradiation to accelerate reaction rates and improve yields. For example, simultaneous O- and N-sulfonation of related glucosamine derivatives has been achieved in 4 hours under microwave conditions, compared to 24 hours conventionally . This method reduces side reactions and enhances reproducibility, making it suitable for industrial-scale production.

Applications in Biomedical Research

Glycosylation Studies

The compound serves as a glycosyl donor in the synthesis of oligosaccharides. Its benzyl protections allow selective deprotection, enabling stepwise assembly of complex glycans. For instance, it has been used to construct heparin-like oligosaccharides with anticoagulant properties .

Drug Discovery

The amino group at C2 facilitates the creation of targeted therapeutics:

-

Anticancer agents: Conjugation with cytotoxic moieties via the amino group yields prodrugs with enhanced tumor selectivity.

-

Neuroprotective compounds: Modifications at C2 enable blood-brain barrier penetration, making the compound a candidate for treating neurodegenerative diseases.

Bioconjugation and Diagnostics

The amino group’s reactivity allows click chemistry applications. For example, coupling with azide-functionalized biomarkers enables the development of diagnostic tools for detecting pathogens or cancer biomarkers .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: 1H and 13C NMR confirm the β-anomeric configuration (J1,2 ≈ 8 Hz) and benzyl group integrations.

-

IR Spectroscopy: Stretching vibrations at 3350 cm−1 (N-H) and 1600 cm−1 (aromatic C=C) validate the amino and benzyl groups.

-

Mass Spectrometry: High-resolution ESI-MS provides exact mass verification (m/z 466.347 [M+H]+) .

Future Perspectives

Targeted Drug Delivery

Functionalizing the amino group with cell-penetrating peptides could enhance the compound’s utility in siRNA delivery, addressing challenges in gene therapy.

Sustainable Synthesis

Exploring biocatalytic methods using glycosyltransferases may reduce reliance on heavy metal catalysts, aligning with green chemistry principles.

Structural Diversification

Introducing fluorine atoms at the benzyl groups could modulate metabolic stability, expanding applications in PET imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume